Product packaging for Benzyl N-(3-hydroxypropyl)carbamate(Cat. No.:CAS No. 34637-22-4)

Benzyl N-(3-hydroxypropyl)carbamate

Cat. No.: B1583434
CAS No.: 34637-22-4
M. Wt: 209.24 g/mol
InChI Key: WXQCFKYWSKKNKY-UHFFFAOYSA-N
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Description

Overview of Carbamates in Organic Synthesis and Medicinal Chemistry

Carbamates, also known as urethanes, are a class of organic compounds characterized by the presence of a -O-CO-NH- linkage. researchgate.net This functional group is essentially an ester of carbamic acid and is noted for its good chemical and proteolytic stability. acs.orgnih.gov In organic synthesis, carbamates serve as crucial protecting groups for amines, with common examples being tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc). nih.gov Their stability and the ability to be selectively removed under specific conditions make them invaluable in the multi-step synthesis of complex molecules, including peptides. nih.gov

In medicinal chemistry, the carbamate (B1207046) moiety is a key structural motif found in numerous approved drugs and prodrugs. nih.govacs.orgnih.gov Its presence can enhance a molecule's biological activity, improve its pharmacokinetic properties, and contribute to its ability to permeate cell membranes. nih.govnih.gov Carbamates are often used as isosteres for amide bonds in peptidomimetics, conferring resistance to enzymatic degradation. researchgate.net The versatility of the carbamate group allows for the modulation of a compound's properties by varying the substituents on its nitrogen and oxygen atoms. nih.gov This has led to their incorporation in a wide range of therapeutic agents, including antiviral, anticancer, and neuroprotective drugs. nih.govresearchgate.net

Historical Context of Carbamate Derivatives in Chemical Research

The investigation of carbamates as potential therapeutic agents dates back to the 19th century with the isolation of physostigmine, a methyl carbamate ester, from the Calabar bean in 1864. researchgate.netnih.gov Initially used for treating glaucoma, its applications later expanded. nih.gov The broader use of carbamate compounds began in 1959 with the registration of carbaryl (B1668338) as a pesticide. nih.gov The discovery of polyurethanes, polymers containing repeating carbamate units, further expanded the application of carbamates into materials science, leading to their use in foams, fibers, and coatings. nih.gov In synthetic chemistry, the development of carbamate-based protecting groups, such as the Cbz group by Bergmann and Zervas in 1932, revolutionized peptide synthesis.

Significance of the Benzyl (B1604629) N-(3-hydroxypropyl)carbamate Scaffold in Contemporary Research

Chemical and Physical Properties of Benzyl N-(3-hydroxypropyl)carbamate

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃ chemicalbook.comnih.gov
Molecular Weight 209.24 g/mol chemicalbook.comnih.gov
Melting Point 50-53 °C sigmaaldrich.comchemdad.com
Appearance White to almost white powder or crystals chemdad.com
Linear Formula HO(CH₂)₃NHCO₂CH₂C₆H₅ sigmaaldrich.com
CAS Number 34637-22-4 sigmaaldrich.comchemicalbook.com

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-aminopropanol with a benzyl-containing carbonyl source. One documented synthesis describes the reaction of 3-aminopropanol with benzyl chloroformate in the presence of a base like sodium bicarbonate. chemicalbook.com Another approach involves using dibenzyl dicarbonate. chemdad.com The reaction typically proceeds by the nucleophilic attack of the amino group of 3-aminopropanol on the carbonyl carbon of the benzylating agent, leading to the formation of the carbamate linkage. The reaction is often carried out in a suitable solvent system, such as a mixture of 1,4-dioxane, water, and ethyl acetate. chemicalbook.com Purification of the final product is commonly achieved through techniques like silica (B1680970) gel chromatography. chemicalbook.com

Established Synthetic Pathways for this compound

The primary and most common method for synthesizing this compound involves the reaction of 3-aminopropan-1-ol with a benzyl-containing carbonyl compound.

The principal synthesis route for this compound is the acylation of 3-aminopropan-1-ol. chemicalbook.comgoogle.com This reaction typically employs benzyl chloroformate as the acylating agent. The reaction is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

A common procedure involves dissolving 3-aminopropan-1-ol in a mixed solvent system, such as dioxane and water. chemicalbook.com A base, for instance, sodium bicarbonate, is then added to the solution, which is subsequently cooled using an ice bath. chemicalbook.com Benzyl chloroformate is then introduced to the cooled mixture. chemicalbook.com Another described method utilizes triethylamine (B128534) as the base in a dichloromethane (B109758) solvent at a controlled temperature of 0-10°C. google.com

Reagent Role CAS Number
3-Aminopropan-1-olStarting material156-87-6
Benzyl ChloroformateAcylating agent501-53-1
Sodium BicarbonateBase144-55-8
TriethylamineBase121-44-8
1,4-DioxaneSolvent123-91-1
WaterSolvent7732-18-5
Ethyl AcetateSolvent141-78-6
DichloromethaneSolvent75-09-2

The optimization of yield and purity is a critical aspect of the synthesis of this compound. One reported synthesis using sodium bicarbonate in a dioxane/water system states a yield of 62%. chemicalbook.com

To enhance the purity of the final product, standard purification techniques are employed. These methods are crucial for removing unreacted starting materials, byproducts, and any impurities. Common purification strategies for similar compounds, which can be applied here, include:

Recrystallization: This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification.

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel can be used as the stationary phase, with a suitable eluent system to separate the product from other components of the reaction mixture. google.com

Washing: The reaction mixture can be washed with aqueous solutions to remove water-soluble impurities and unreacted reagents.

The final purity of the compound is often assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. chemspider.comsigmaaldrich.comchemdad.com A reported melting point for this compound is in the range of 50-53 °C. chemspider.comchemdad.com

While specific literature on the application of green chemistry principles to the synthesis of this compound is not extensively documented, general green approaches for carbamate synthesis can be considered. Traditional methods often involve the use of hazardous reagents like benzyl chloroformate.

Alternative, more environmentally benign synthetic routes for carbamates are being explored. One such approach involves the direct reaction of amines, alcohols, and carbon dioxide, which is a readily available and non-toxic C1 source. This method can be facilitated by a catalyst under milder reaction conditions, potentially reducing the generation of hazardous waste. However, the direct application of this method to produce this compound has not been specifically reported. The development of catalytic methods that generate only water as a byproduct is another key area of green chemistry research relevant to carbamate synthesis.

Functionalization and Derivatization of this compound

The presence of multiple reactive sites in this compound—the hydroxyl group, the carbamate nitrogen, and the benzyl group—offers a rich landscape for chemical modification. These sites can be selectively functionalized to generate a diverse array of derivatives.

Modification at the Hydroxypropyl Moiety

The terminal hydroxyl group of the hydroxypropyl moiety is a primary site for functionalization. Standard organic transformations can be employed to modify this group, thereby altering the physical and chemical properties of the molecule.

One common modification is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, Swern oxidation or the use of Dess-Martin periodinane would yield the corresponding aldehyde, 3-(benzyloxycarbonylamino)propanal. Further oxidation to the carboxylic acid, 3-(benzyloxycarbonylamino)propanoic acid, can be accomplished with stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent.

The hydroxyl group can also be converted into a better leaving group , such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. This activation facilitates nucleophilic substitution reactions , allowing for the introduction of a wide range of functional groups. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, while reaction with a cyanide salt would introduce a nitrile group.

Etherification of the hydroxyl group is another common modification. Reaction with an alkyl halide in the presence of a base like sodium hydride (Williamson ether synthesis) can be used to introduce various alkyl or aryl groups. For example, reaction with methyl iodide would yield Benzyl N-(3-methoxypropyl)carbamate.

Furthermore, the hydroxyl group can be replaced by a halogen. For instance, treatment with thionyl chloride or phosphorus tribromide can convert the alcohol to the corresponding chloride or bromide, respectively. These halogenated derivatives serve as versatile intermediates for further synthetic transformations.

Modifications at the Carbamate Nitrogen

While the nitrogen of the carbamate is generally less nucleophilic than a free amine due to the electron-withdrawing effect of the carbonyl group, it can still undergo certain modifications. oup.comN-Alkylation of the carbamate nitrogen can be achieved under specific conditions. oup.com This typically requires a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent. oup.com For example, using a strong base like sodium hydride followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl bromide) can introduce an alkyl or benzyl group on the nitrogen atom. oup.com

This N-alkylation can be challenging due to the potential for O-alkylation of the carbamate carbonyl oxygen or reaction at other sites. However, careful selection of reaction conditions and reagents can favor the desired N-alkylation product. oup.com A convenient method for the preparation of benzyl N-monoalkylcarbamates involves the reaction of the potassium salt of benzyl N-(p-chlorophenylthio)carbamate with alkyl halides, followed by treatment with p-chlorobenzenethiol. oup.com

Benzyl Group Modifications and Aromatic Substitutions

The benzyl group, while often serving as a protecting group, can also be a site for modification. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the benzyloxycarbonyl group, various substituents can be introduced onto the phenyl ring. For example, nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using a halogen with a Lewis acid catalyst) can introduce nitro or halo groups, respectively, onto the aromatic ring. The positions of substitution (ortho, meta, para) will be influenced by the electron-withdrawing nature of the carbamate linkage.

The benzylic position (the CH2 group attached to the phenyl ring) is also susceptible to modification. Radical halogenation , for instance using N-bromosuccinimide (NBS) with a radical initiator, can introduce a bromine atom at the benzylic position. This benzylic bromide is a reactive intermediate that can participate in various nucleophilic substitution reactions.

Synthesis of Analogs with Altered Linker Systems

The propyl linker between the carbamate and the hydroxyl group plays a crucial role in determining the molecule's conformation and reactivity. Analogs of this compound with different linker lengths can be synthesized to systematically probe structure-activity relationships in various applications.

Analogs with shorter linkers , such as Benzyl N-(2-hydroxyethyl)carbamate, can be synthesized from ethanolamine (B43304) and benzyl chloroformate. nih.gov This two-carbon linker results in a more compact molecule.

Analogs with longer linkers , such as Benzyl N-(4-hydroxybutyl)carbamate, can be prepared from 4-amino-1-butanol (B41920) and benzyl chloroformate. Increasing the length of the alkyl chain provides greater conformational flexibility.

The synthesis of these analogs generally follows the same fundamental reaction: the acylation of the corresponding amino alcohol with benzyl chloroformate or a related benzyloxycarbonylating agent. The availability of a wide range of amino alcohols allows for the preparation of a library of analogs with varying linker lengths and substitution patterns on the linker. Recently, benzyl ammonium (B1175870) carbamates have been explored for their two-step linker cleavage capabilities in antibody-drug conjugates, highlighting the importance of the linker in advanced applications. nih.govnih.gov

Characterization Techniques for Synthetic Products

The successful synthesis and derivatization of this compound and its analogs require rigorous characterization to confirm the structure and purity of the products. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Analysis (e.g., NMR, LC-MS, UPLC)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.

¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their connectivity. For this compound, characteristic signals would include those for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the protons of the propyl chain, and the proton of the hydroxyl group. The chemical shifts and coupling patterns of these signals are diagnostic for the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is invaluable for confirming the molecular weight of the synthesized compound and for assessing its purity. The mass spectrum will show the molecular ion peak corresponding to the mass of the molecule, as well as characteristic fragmentation patterns that can further support the proposed structure.

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution version of HPLC that utilizes smaller stationary phase particles, resulting in faster and more efficient separations. uni.lu UPLC is an excellent technique for determining the purity of the synthetic products and for monitoring the progress of reactions. uni.lu By comparing the retention time of the product to that of known standards, its identity can be further confirmed.

Below is a table summarizing the expected analytical data for this compound.

Technique Expected Data
¹H NMR Signals for aromatic protons, benzylic CH₂, propyl chain CH₂, and hydroxyl proton with characteristic chemical shifts and coupling constants.
¹³C NMR Signals for aromatic carbons, benzylic carbon, carbonyl carbon, and propyl chain carbons.
LC-MS Molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₅NO₃, MW: 209.24 g/mol ). nih.gov
UPLC A single major peak indicating the purity of the compound, with a specific retention time under defined chromatographic conditions.

Synthesis and Derivatization Strategies for this compound

This compound is a carbamate ester that incorporates both a hydroxyl and a benzyl-protected amine functionality. This structure makes it a potentially useful intermediate in the synthesis of more complex molecules. This article focuses on the synthesis and potential derivatization of this compound, as well as methods for assessing its purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B1583434 Benzyl N-(3-hydroxypropyl)carbamate CAS No. 34637-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQCFKYWSKKNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340176
Record name Benzyl N-(3-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34637-22-4
Record name Benzyl N-(3-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Z-Amino)-1-propanol
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Synthesis and Derivatization Strategies for Benzyl N 3 Hydroxypropyl Carbamate

The primary synthesis of Benzyl (B1604629) N-(3-hydroxypropyl)carbamate involves the reaction of 3-aminopropanol with a suitable benzylating agent that introduces the benzyloxycarbonyl group (also known as a Cbz or Z group). This protecting group is valuable in organic synthesis for masking the reactivity of an amine.

A common method for this synthesis is the reaction between 3-aminopropanol and benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Another approach involves the use of Hypochlorous acid, phenylmethyl ester with 3-Aminopropanol. chemicalbook.com

One documented synthesis specifies the reaction of 3-aminopropanol with a benzylating agent in a mixed solvent system of 1,4-dioxane, water, and ethyl acetate, using sodium bicarbonate as the base. chemicalbook.com This procedure yields Benzyl N-(3-hydroxypropyl)carbamate, which can then be purified by silica (B1680970) gel chromatography. chemicalbook.com The reported yield for this particular method is 62%. chemicalbook.com

The terminal primary hydroxyl group and the secondary amine of the carbamate (B1207046) are key sites for derivatization. These functional groups allow for a range of subsequent chemical modifications.

One potential derivatization is the oxidation of the primary alcohol to an aldehyde, yielding 3-((benzyloxy)carbonylamino)propanal. This transformation could be achieved using a variety of selective oxidizing agents. Another possible derivatization is the esterification or etherification of the hydroxyl group. For instance, the hydroxyl group could be benzylated in a Williamson ether synthesis. nih.gov The carbamate nitrogen, while somewhat deactivated by the adjacent carbonyl group, could potentially undergo further reactions such as alkylation under specific conditions. Furthermore, the benzyloxycarbonyl protecting group can be removed under various conditions, such as hydrogenolysis, to liberate the free amine, yielding 3-aminopropanol. This deprotection would allow for further derivatization at the amine position.

The purity of this compound is crucial for its use in further synthetic applications. Commercial suppliers typically report a purity of 97%. sigmaaldrich.comthomassci.com A combination of analytical techniques is generally employed to determine the purity of chemical compounds like this compound.

Table 1: Representative HPLC Parameters for Purity Assessment

ParameterValue
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Detection UV at approximately 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

In this representative method, the compound would be dissolved in the mobile phase, and its retention time would be compared against a known standard. The presence of impurities would be indicated by additional peaks in the chromatogram. The purity is calculated based on the relative peak areas.

Other methods also contribute to purity assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can reveal the presence of impurities.

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is 50-53 °C. sigmaaldrich.comchemicalbook.com

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of reactions and for preliminary purity checks. mdpi.com

Biological Activity and Mechanisms of Action of Benzyl N 3 Hydroxypropyl Carbamate and Its Analogs

General Biological Activities of Carbamate (B1207046) Compounds

The carbamate functional group is a crucial structural motif in a wide array of pharmacologically active compounds. nih.gov Carbamates are esters of carbamic acid and are recognized for their chemical and proteolytic stability, which makes them valuable in drug design. nih.gov Their structural similarity to the peptide bond allows them to act as peptide bond surrogates, and their ability to permeate cell membranes enhances their potential as therapeutic agents. nih.govacs.org

Carbamate derivatives have been developed for a multitude of therapeutic applications. They are integral to drugs approved for treating diseases such as cancer, epilepsy, and neurodegenerative conditions like Alzheimer's disease. nih.gov The versatility of the carbamate group allows for the modulation of biological and pharmacokinetic properties by varying the substituents on its amino and carboxyl ends. acs.org This adaptability has led to their use not only as active drugs but also as prodrugs, designed to improve the metabolic stability and bioavailability of parent molecules. nih.gov

One of the most well-documented mechanisms of action for certain carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. wikipedia.org This activity is the basis for their use in treating conditions like myasthenia gravis and for the palliative treatment of Alzheimer's disease. nih.gov Beyond enzyme inhibition, carbamates are also known to interact with various receptors, including N-methyl-D-aspartate (NMDA) receptors and gamma-aminobutyric acid (GABA) receptors, highlighting their diverse pharmacological profiles. nih.gov

Investigations into Specific Biological Activities of Benzyl (B1604629) N-(3-hydroxypropyl)carbamate

Direct research on the specific biological activities of Benzyl N-(3-hydroxypropyl)carbamate is limited in publicly accessible scientific literature. However, studies on its structural analogs provide insights into its potential pharmacological effects.

While no specific anticancer studies on this compound were found, the broader class of carbamate derivatives has demonstrated significant potential in oncology. Carbamates have been incorporated into various molecules to enhance their antitumor properties. nih.gov For instance, carbamate derivatives of the natural sesquiterpene melampomagnolide B (MMB) have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. nih.govnih.gov

Certain analogs exhibited potent activity, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the nanomolar and low micromolar range against various cancer cell lines, including leukemia, melanoma, and breast cancer. nih.govnih.gov These findings underscore the importance of the carbamate moiety in developing novel anticancer agents. nih.gov

Table 1: Anticancer Activity of Selected Melampomagnolide B Carbamate Analogs

CompoundCancer Cell LineGI₅₀ (µM)
Analog 6a CCRF-CEM (Leukemia)0.680
RPMI-8226 (Leukemia)1.98
SR (Leukemia)1.38
MDA-MB-435 (Melanoma)0.460
MDA-MB-468 (Breast Cancer)0.570
Analog 6e CCRF-CEM (Leukemia)0.620
HOP-92 (Non-Small Cell Lung)0.650
RXF 393 (Renal Cancer)0.900

Data sourced from a study on carbamate derivatives of melampomagnolide B. nih.govnih.gov

There is no specific research detailing the anti-inflammatory properties of this compound. However, some carbamate derivatives have been investigated for their anti-inflammatory potential. A study on bivalent furostene carbamates revealed that certain compounds could exhibit moderate anti-inflammatory activity by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-induced inflammation models. nih.gov Additionally, Hydroxypropyl Methyl Cellulose (HPMC), which contains a hydroxypropyl group, has been shown to inhibit pro-inflammatory molecules, suggesting that the hydroxypropyl moiety might contribute to anti-inflammatory effects. hpmcmanufacturer.com

Specific antimicrobial efficacy studies for this compound are not available in the reviewed literature. However, research on closely related analogs, such as (3-benzyl-5-hydroxyphenyl)carbamates, has demonstrated notable antibacterial activity. nih.gov A study on a series of these compounds found several to be potent inhibitors of both sensitive and drug-resistant Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov The compounds were, however, ineffective against the tested Gram-negative bacteria. nih.gov The most potent compound in this series, 4,4-Dimethylcyclohexanyl carbamate 6h, showed minimum inhibitory concentrations (MIC) between 4-8 µg/ml. nih.gov

Table 2: Antimicrobial Activity of a (3-benzyl-5-hydroxyphenyl)carbamate Analog

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4,4-Dimethylcyclohexanyl carbamate 6h Staphylococcus aureus4-8 µg/ml
Staphylococcus epidermidis4-8 µg/ml
Enterococcus faecalis4-8 µg/ml

Data sourced from a study on (3-benzyl-5-hydroxyphenyl)carbamates. nih.gov

Cellular and Molecular Mechanisms

Detailed studies on the specific receptor binding and ligand-protein interactions of this compound are not present in the available literature. However, the broader class of carbamates is known to interact with various biological targets. The carbamate functionality can participate in hydrogen bonding through its carboxyl group and backbone NH, and its conformational restriction can influence interactions with enzymes or receptors. acs.org

Enzyme Inhibition and Modulation

The carbamate group is a key structural feature in numerous enzyme inhibitors. Its ability to act as a bioisostere of the amide or ester bond allows it to interact with the active sites of various enzymes, particularly proteases and esterases. Carbamates can function as transition-state analogs, leading to potent and often reversible inhibition.

For instance, the carbamate moiety is a cornerstone of acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease, such as rivastigmine. In these cases, the carbamate group is transferred to a serine residue in the enzyme's active site, forming a carbamoylated enzyme that is more stable and slower to hydrolyze than its acetylated counterpart, thus prolonging the inhibition.

While no specific enzyme targets have been identified for this compound, its structure suggests potential for interaction with enzymes that recognize substrates containing a hydroxyl group and an aromatic moiety. The spacing provided by the propyl chain and the electronic properties of the benzyloxycarbonyl group would be critical determinants of any such activity.

Cell Signaling Pathway Perturbations

Compounds containing carbamate linkages are known to be involved in the modulation of various cell signaling pathways, often as part of larger molecules designed to interact with specific protein targets. The carbamate group can serve as a crucial linker or a pharmacophoric element that contributes to the binding affinity and selectivity of the molecule.

For example, several inhibitors of kinases and other signaling proteins incorporate the carbamate functional group. These molecules can interfere with signal transduction cascades that are critical for cell growth, proliferation, and survival. The stability of the carbamate bond makes it a reliable component in the design of long-acting therapeutic agents.

Specific studies on how this compound might perturb cell signaling pathways have not been reported. However, its structural components suggest that it could serve as a scaffold for the development of more complex molecules targeting specific signaling proteins.

Investigations using Human Tumor Cell Line Screens (e.g., NCI60)

The National Cancer Institute's (NCI) 60-cell line screen is a valuable tool for identifying potential anticancer agents and for elucidating their mechanisms of action by comparing the differential sensitivity of a panel of 60 human tumor cell lines. nih.govnih.gov A search of the NCI's Developmental Therapeutics Program (DTP) database for public data on this compound (NSC number: 169453) did not yield publicly available screening results.

The NCI-60 screen has been instrumental in characterizing the activity of numerous compounds, including those with carbamate structures. nih.gov The pattern of activity across the 60 cell lines can provide insights into a compound's mechanism of action, potential molecular targets, and multidrug resistance. nih.gov While data for this compound is not available, the screening of analogous compounds could reveal structure-activity relationships and identify derivatives with potent and selective anticancer activity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve systematically modifying its three main components: the hydroxypropyl group, the benzyl group, and the carbamate linkage.

Impact of Hydroxypropyl Group Modifications on Biological Activity

The 3-hydroxypropyl group in this compound offers several possibilities for modification to explore the SAR. The terminal hydroxyl group is a key feature, likely involved in hydrogen bonding with a biological target.

Modification of Hydroxypropyl GroupPotential Impact on Biological Activity
Chain Length Variation Altering the length of the alkyl chain (e.g., to hydroxyethyl (B10761427) or hydroxybutyl) would change the distance between the carbamate and the hydroxyl group, potentially affecting the optimal positioning within a binding site.
Hydroxyl Group Position Moving the hydroxyl group to the C1 or C2 position of the propyl chain would create secondary or primary alcohols with different steric and electronic properties, which could influence binding affinity.
Esterification or Etherification Masking the hydroxyl group through esterification or etherification would eliminate its hydrogen-bonding donor capability and increase lipophilicity, which could impact cell permeability and target interactions.
Introduction of Additional Substituents Adding substituents to the propyl chain could introduce steric hindrance or new interaction points, leading to changes in activity and selectivity.
Modification of Benzyl GroupPotential Impact on Efficacy
Ring Substitution Introducing electron-withdrawing (e.g., -NO2, -Cl) or electron-donating (e.g., -OCH3, -CH3) groups to the phenyl ring can alter the electronic nature of the carbamate and its susceptibility to metabolic enzymes.
Positional Isomerism The position of the substituent on the ring (ortho, meta, or para) would influence the steric profile of the molecule and its ability to fit into a binding pocket.
Replacement with Other Aromatic Systems Replacing the benzyl group with other aromatic or heteroaromatic systems (e.g., naphthyl, pyridyl) could lead to new interactions with the target and alter the pharmacokinetic properties of the compound.

Role of the Carbamate Linkage in Bioactivity

The carbamate linkage is a critical determinant of the biological and chemical properties of this compound. nih.gov It is more stable to hydrolysis than an ester linkage, which can be advantageous for in vivo applications. nih.gov

In some cases, the carbamate can act as a prodrug moiety, designed to be cleaved in vivo to release an active compound. nih.gov However, in many other instances, the carbamate itself is an essential part of the pharmacophore, responsible for the compound's biological activity. nih.gov The stability and synthetic accessibility of the carbamate linkage make it a valuable tool in medicinal chemistry for connecting different molecular fragments and for fine-tuning the properties of a lead compound. nih.gov

In Vitro and In Vivo Biological Evaluation

Comprehensive searches of scientific literature and databases did not yield specific studies detailing the in vitro or in vivo biological evaluation of this compound. While the broader class of carbamates is known to possess a wide range of biological activities, and some benzyl carbamate derivatives have been investigated for various therapeutic applications, research on this particular compound appears to be limited or not publicly available. One study identified a series of (3-Benzyl-5-hydroxyphenyl)carbamates with antitubercular activity against M. tuberculosis strains, demonstrating that the carbamate scaffold can be a pharmacologically active component. mdpi.com However, these compounds are structurally distinct from this compound.

Cellular Assay Development and Screening

There is no specific information available in the reviewed literature regarding the development of cellular assays for or the screening of this compound. Research on related heterocyclic carbamate derivatives, such as benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, has focused on their synthesis as versatile intermediates for the creation of more complex, potentially bioactive molecules, rather than on their own cellular activity. mdpi.com Studies on other carbamate-containing compounds have involved in vitro testing against various human cancer cell lines to assess their antiproliferative effects. mdpi.com For example, certain pentacyclic benzimidazole (B57391) derivatives with amino or amido side chains have shown significant inhibitory effects at submicromolar concentrations. mdpi.com However, no such data is available for this compound itself.

Glycosylated Gold Nanoparticle Functionalization and Biological Impact

There is no available research demonstrating the use of this compound for the functionalization of glycosylated gold nanoparticles. The following subsections discuss the general principles of this technology, which are not specific to the compound .

Impact on Protein Corona Formation and Circulation Half-Life

When nanoparticles are introduced into a biological fluid, proteins and other biomolecules rapidly adsorb to their surface, forming a "protein corona" (PC). nih.govresearchgate.netresearchgate.net This corona can significantly alter the nanoparticle's size, surface charge, and biological identity, thereby influencing its circulation half-life, biodistribution, and cellular uptake. nih.govresearchgate.netnih.gov The composition of the protein corona is dynamic and depends on the physicochemical properties of the nanoparticle's surface and the biological environment. frontiersin.org The formation of a protein corona can either lead to rapid clearance by the immune system or, in some cases, be engineered to prolong circulation. researchgate.netresearchgate.net While this is a critical aspect of nanomedicine, no studies have specifically investigated the protein corona formation on nanoparticles functionalized with this compound.

Pharmacological and Toxicological Considerations

Pharmacokinetics of Benzyl (B1604629) N-(3-hydroxypropyl)carbamate and Derivativeswikipedia.org

The pharmacokinetic properties of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), are crucial for determining its therapeutic potential and toxicity. For Benzyl N-(3-hydroxypropyl)carbamate, specific ADME data is not available. The discussion below is therefore based on the general behavior of carbamate-containing compounds.

The carbamate (B1207046) group can influence a molecule's ability to be absorbed and distributed throughout the body. Carbamates are known to be relatively stable chemically and proteolytically, which can allow them to pass through cell membranes. nih.gov The lipophilicity of this compound, influenced by the benzyl group, would likely facilitate its absorption.

Metabolism of carbamates is a key factor in their biological activity and duration of action. nih.gov Hydrolysis is a major metabolic pathway for carbamates, which can be catalyzed by enzymes such as esterases. nih.gov In the case of this compound, hydrolysis would yield benzyl alcohol and 3-aminopropanol. Benzyl alcohol is further metabolized to benzoic acid, while 3-aminopropanol is a small, polar molecule that would likely be readily excreted. A study on the carbamate insecticides carbaryl (B1668338) and landrin in rats showed that less than 1% of the carbamate was excreted unchanged, indicating extensive metabolism. nih.gov The half-life of carbaryl was found to be 77 minutes, while that of landrin was 42 minutes, highlighting that the specific structure of the carbamate influences its metabolic rate. nih.gov

Excretion of the metabolites would likely occur through the kidneys. Enterohepatic circulation of carbamate metabolites has been observed, which can prolong their presence in the body. nih.gov

Carbamates are frequently employed as prodrugs to enhance the properties of a parent drug molecule. nih.gov They can be used to mask polar functional groups, such as amines or hydroxyls, to improve oral absorption and bioavailability. nih.gov The carbamate linkage is designed to be cleaved in the body, releasing the active drug. nih.gov For example, carbamates have been used as prodrugs for alcohols and phenols to protect them from first-pass metabolism. nih.gov While there is no specific information on this compound being used as a prodrug, its structure is amenable to such a strategy. The hydrolysis of the carbamate bond would release 3-aminopropanol, which could potentially be an active moiety or a precursor to one.

The pharmacokinetic properties of carbamates can be modulated by altering the substituents on the nitrogen and oxygen atoms. nih.gov These modifications can influence the compound's stability, lipophilicity, and susceptibility to enzymatic hydrolysis. nih.gov For instance, the nature of the alcohol and amine components of the carbamate can significantly affect the rate of hydrolysis, thereby altering the duration of action. nih.gov

Pharmacodynamics and Dose-Response Relationships

Specific pharmacodynamic targets and dose-response relationships for this compound have not been identified. However, the carbamate functional group is a known pharmacophore in several classes of drugs. A prominent example is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. wikipedia.org Carbamate insecticides, for instance, act by reversibly inhibiting acetylcholinesterase. wikipedia.org

A study on substituted benzyl N-phenylcarbamates demonstrated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 199-535 µmol·L–1 for AChE and 21-177 µmol·L–1 for BChE. arkat-usa.org Another study found that benzyl carbamate can act as a substrate analog for carbonic anhydrases, directly coordinating with the catalytic zinc ion. nih.gov These findings suggest that a molecule containing a benzyl carbamate structure has the potential to interact with various enzymes, though specific interactions for this compound remain to be investigated.

Toxicological Assessment

The toxicological profile of this compound is not well-defined. General toxicological concerns for carbamates often relate to their potential to induce oxidative stress. nih.gov Some carbamate compounds have been shown to modulate the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative damage. nih.gov

The table below presents the in vitro cytotoxicity data for some ferrocene-modified tyrosine kinase inhibitors containing a benzyl carbamate-related structural element.

Table 1: In Vitro Cytotoxicity of Ferrocene-Modified Tyrosine Kinase Inhibitors

Compound BV-173 (IC50, µM) K-562 (IC50, µM) AR-230 (IC50, µM) LAMA-84 (IC50, µM)
Imatinib Analogue 6 33.6 29.9 5.9 25.4
Nilotinib Analogue 9 33.6 25.9 143.8 >200
Imatinib Analogue 14 17.9 >200 5.1 27.3
Nilotinib Analogue 18 15.1 >200 5.1 26.8

Data sourced from a study on ferrocene-modified tyrosine kinase inhibitors. mdpi.com

Genotoxicity and Mutagenicity Evaluations

A thorough review of publicly available scientific literature and toxicological databases reveals a significant gap in the understanding of the genotoxic and mutagenic potential of this compound. To date, no specific studies, such as the Ames test for mutagenicity or in vitro and in vivo genotoxicity assays, have been published for this particular compound.

While research exists on the broader class of carbamates, which indicates that some compounds within this family can exhibit genotoxic effects, it is scientifically inappropriate to extrapolate these findings directly to this compound without specific experimental evidence. Therefore, its capacity to induce genetic mutations or chromosomal damage remains uncharacterized.

Acute and Chronic Toxicity in Animal Models

Similar to the genotoxicity data, there is a lack of specific information regarding the acute and chronic toxicity of this compound in animal models. Key toxicological endpoints, such as the median lethal dose (LD50) for oral, dermal, or inhalation routes, have not been established for this compound.

General toxicological profiles of some carbamates point towards mechanisms involving cholinesterase inhibition, which can lead to a range of neurotoxic effects. nih.gov However, without specific studies on this compound, its acute and chronic effects on organ systems, as well as its potential for long-term health consequences following repeated exposure, are unknown. Studies on related substances, such as 1-propanol, indicate low acute toxicity via oral, inhalation, or dermal routes in animal models. nih.gov

Safety and Handling Precautions in Research

Based on information from supplier safety data sheets and chemical databases, this compound is classified with specific physical and chemical hazards that necessitate careful handling in a research setting. sigmaaldrich.comnih.gov

The compound is identified as a warning-level hazard, with specific risks outlined by GHS Hazard Statements. sigmaaldrich.comnih.gov It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). sigmaaldrich.comnih.gov The target organ for single exposure toxicity is the respiratory system. sigmaaldrich.com

To mitigate these risks, a set of precautionary measures should be strictly followed. The table below summarizes the key safety and handling information.

Hazard Category GHS Classification and Precautionary Statements
GHS Pictograms Irritant
Signal Word Warning
Hazard Statements H315: Causes skin irritation. sigmaaldrich.comnih.gov H319: Causes serious eye irritation. sigmaaldrich.comnih.gov H335: May cause respiratory irritation. sigmaaldrich.comnih.gov
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. sigmaaldrich.comnih.gov P264: Wash skin thoroughly after handling. sigmaaldrich.comnih.gov P271: Use only outdoors or in a well-ventilated area. sigmaaldrich.comnih.gov P280: Wear protective gloves/eye protection/face protection. sigmaaldrich.comnih.gov P302 + P352: IF ON SKIN: Wash with plenty of water. sigmaaldrich.comnih.gov P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. sigmaaldrich.comnih.gov
Personal Protective Equipment (PPE) Eyeshields, gloves, and a dust mask (type N95 or equivalent). sigmaaldrich.com
Storage Store in a well-ventilated place. Keep container tightly closed. nih.gov Classified under Storage Class Code 11 for combustible solids. sigmaaldrich.com

Given the lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have uncharacterized hazardous properties. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times to prevent skin, eye, and respiratory exposure.

Applications and Future Directions in Chemical and Biomedical Research

Benzyl (B1604629) N-(3-hydroxypropyl)carbamate as a Synthetic Intermediate

The presence of both a primary alcohol and a protected primary amine makes Benzyl N-(3-hydroxypropyl)carbamate, also known by synonyms such as 3-(Benzyloxycarbonylamino)-1-propanol, a useful bifunctional intermediate in organic synthesis. sigmaaldrich.comsigmaaldrich.com The benzyl carbamate (B1207046) (Cbz) group is a common amine protecting group in organic synthesis, known for its stability under various reaction conditions and its relatively straightforward removal.

This compound serves as a crucial starting material for the synthesis of more elaborate molecules. The hydroxyl group can be oxidized to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions.

A key example of its utility is in the synthesis of N-carbobenzoxy-(Cbz)-3-amino propionaldehyde. This aldehyde is an important pharmaceutical intermediate. The synthesis involves the oxidation of the primary alcohol of 3-(benzyloxycarbonylamino)-1-propanol. This subsequent aldehyde is a key building block for the synthesis of chiral compounds, demonstrating the importance of this compound in accessing stereochemically complex targets.

The role of this compound as a synthetic intermediate is particularly notable in the pharmaceutical industry. The derivative, N-carbobenzoxy-(Cbz)-3-amino propionaldehyde, is a key intermediate in the synthesis of the cholesterol-lowering drug, atorvastatin. This highlights the compound's value in constructing the complex molecular architectures required for pharmacologically active agents.

Carbamate compounds, in general, are a significant class of molecules used as agricultural pesticides, including herbicides, insecticides, and fungicides. They are often synthesized from isocyanates or by other methods that create the carbamate linkage. While the general class of carbamates has wide application in agrochemicals, specific examples detailing the direct use of this compound or its immediate derivatives in the synthesis of commercial agrochemicals are not extensively documented in publicly available research. However, its structural motifs are relevant to this class of compounds.

Potential Therapeutic Applications and Drug Development

The carbamate functional group is a key structural feature in numerous approved drugs and is increasingly utilized in medicinal chemistry. Carbamates can act as peptide bond surrogates, improve drug stability, and enhance cell membrane permeability.

While this compound itself is not an approved therapeutic, its structural analogs are of interest in drug discovery. The carbamate moiety is present in drugs targeting a wide range of diseases, including cancer, epilepsy, and neurodegenerative disorders like Alzheimer's disease. For instance, carbamate derivatives have been investigated for their anti-cancer activity by inhibiting tubulin polymerization or DNA synthesis. Analogs of Melampomagnolide B featuring a carbamate group have shown promising anti-leukemic activity.

Furthermore, carbamate-based compounds have been designed as inhibitors of cholinesterases for the treatment of neurodegenerative disorders and as inhibitors of hepatitis C virus replication. Given the broad therapeutic relevance of the carbamate scaffold, analogs of this compound could be synthesized and screened against a variety of novel therapeutic targets. The functional groups of the molecule offer handles for creating diverse chemical libraries for high-throughput screening against different enzymes or receptors.

Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, reduce drug resistance, and minimize toxicity. Carbamate-containing drugs are utilized in combination with other anti-cancer agents. For example, carbamate-based chemotherapeutics can be used in conjunction with other antitumor drugs to achieve synergistic or additive effects.

Analogs of this compound, if developed into therapeutic agents, could potentially be used in combination regimens. The rationale for such combinations would be to target different cellular pathways simultaneously. Clinical trials are increasingly evaluating combination therapies to improve patient outcomes. For instance, the combination of the carboplatin (B1684641) (a platinum-based chemotherapy agent, not a carbamate) with other drugs like paclitaxel (B517696) is a standard of care in several cancers. The development of novel carbamate-based drugs, derived from scaffolds like this compound, could provide new components for future combination treatment strategies in oncology and other diseases.

Advanced Materials and Nanotechnology Applications

The functional groups present in this compound make it a potentially useful monomer or surface-modifying agent in the development of advanced materials and for nanotechnology applications.

The hydroxyl group can be used for polymerization reactions or for grafting the molecule onto the surface of materials. For instance, polymers containing hydroxyl groups can be blended to create materials with specific mechanical properties. A study on poly(3-hydroxypropyl ethylene-imine), a polymer with a similar side chain, showed that blending it with chitosan (B1678972) produced elastic films suitable for drug delivery. This suggests that polymers derived from or functionalized with this compound could have applications in biomaterials and controlled-release formulations.

In nanotechnology, surface functionalization of nanoparticles is crucial for their application in areas like drug delivery and diagnostics. Carbamate-containing molecules can be used to functionalize carbon-based nanomaterials. The hydroxyl group of this compound could be used to attach it to the surface of nanoparticles, while the benzyl carbamate group could be modified to attach targeting ligands or other functional moieties. This could lead to the development of novel nanocarriers for targeted drug delivery or as contrast agents for medical imaging. While specific applications of this compound in this area are not yet widely reported, its chemical structure holds promise for future research in materials science and nanotechnology.

Integration into Functionalized Nanomaterials

The unique structure of this compound makes it an important component in the development of functionalized nanomaterials. These nanomaterials are engineered at the molecular level to perform specific functions, such as targeting diseased cells or acting as sensors. The compound typically functions as a spacer or linker, connecting a core nanoparticle to a biologically active molecule or targeting ligand.

In the field of glyconanotechnology, gold nanoparticles (AuGNPs) are often functionalized with carbohydrates to create platforms for imaging and drug delivery. unimi.it The linker molecule plays a critical role in these systems by controlling the distance and orientation of the carbohydrate on the nanoparticle surface, which can influence its interaction with biological receptors. unimi.it For instance, this compound is utilized in the synthesis of conjugatable fragments of bacterial capsular polysaccharides, such as those from Neisseria meningitidis X. researchgate.net These fragments can then be attached to nanoparticles to develop new vaccine candidates. researchgate.net The linker ensures that the polysaccharide antigen is presented effectively to the immune system. researchgate.net The development of such nanomaterials aims to improve the efficacy and immunogenicity of vaccines and other therapeutic agents. researchgate.net

Role in Drug Delivery Systems

In drug delivery, the primary goal is to transport a therapeutic agent to a specific site in the body while minimizing off-target effects. This compound is integral to the construction of sophisticated drug delivery systems. sigmaaldrich.com It is often used to synthesize linkers that connect a drug payload to a carrier, such as a nanoparticle or a larger polymer structure.

One significant application is in the synthesis of oligosaccharides for conjugate vaccines. researchgate.net The compound was used as a key reactant to introduce a spacer arm during the synthesis of fragments of the Neisseria meningitidis X capsular polysaccharide. researchgate.net This spacer is essential for conjugating the polysaccharide to a carrier protein, a necessary step for inducing a robust immune response. researchgate.net Furthermore, glyconanoparticles functionalized using linkers derived from such carbamates are explored for their ability to deliver toxic or poorly soluble drugs specifically to tumor tissues, thereby reducing systemic side effects. unimi.it These systems leverage the targeting abilities of carbohydrates that bind to receptors overexpressed on cancer cells. unimi.it

Application AreaRole of this compoundDesired Outcome
Functionalized Nanomaterials Serves as a linker to attach biological ligands (e.g., polysaccharides) to nanoparticle surfaces. researchgate.netEnhanced targeting, improved biocompatibility, and development of novel biosensors and vaccine platforms. unimi.itresearchgate.net
Drug Delivery Systems Acts as a spacer in the synthesis of components for conjugate vaccines and targeted drug carriers. unimi.itresearchgate.netImproved drug solubility, targeted delivery to specific cells (e.g., cancer), and enhanced vaccine immunogenicity. unimi.itresearchgate.net

Emerging Research Areas

Research involving this compound is expanding into new domains that leverage computational tools and advanced screening methods to design more effective and specialized molecules.

Computational Chemistry and Molecular Modeling Studies

While specific molecular modeling studies focused solely on this compound are not extensively documented, its role as a linker in complex biomolecular systems makes it a prime candidate for computational analysis. Molecular dynamics simulations are used to understand how linkers influence the behavior of ligands attached to surfaces. unimi.it Such studies can predict the flexibility, conformation, and accessibility of the functional end of the linker. For glyconanoparticles, modeling can reveal how the length and chemical nature of the spacer affect the presentation of carbohydrates to their target lectins, which is crucial for biological activity. unimi.it Computational methods can provide insights into the interactions between the linker, the nanoparticle surface, and the surrounding biological environment, such as the formation of a protein corona. unimi.it

High-Throughput Screening and Lead Optimization

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. This compound and its derivatives can be used as scaffolds to create libraries of molecules for HTS. By systematically modifying the length and composition of the propyl chain or substituting the benzyl group, researchers can generate a diverse set of linkers. These libraries can then be used to construct various functionalized nanoparticles or drug conjugates. For example, in the development of a biosensor to detect the mannose-binding lectin (MBL) for stroke diagnosis, a high-throughput design approach using mannose derivatives with amine-ending linkers was proposed. unimi.it HTS can then be employed to screen these variants and identify the linker that provides the optimal signal and binding affinity, thereby accelerating the lead optimization process for new diagnostic and therapeutic tools.

Challenges and Opportunities in this compound Research

Despite its utility, the synthesis and application of this compound and its complex derivatives present certain challenges, which also create opportunities for innovation.

Addressing Synthetic Scalability

A significant challenge in the practical application of this compound is the scalability of its synthesis and the synthesis of the larger molecules it is part of. researchgate.net For instance, in the synthesis of polysaccharide fragments for vaccines, one research group noted that their initial four-step linear synthesis route was "unsuitable for large laboratory scale" when starting with over 20 grams of material. researchgate.net This necessitated the development of a longer, but more scalable, synthetic pathway. researchgate.net

Furthermore, the purification of the final products, such as oligonucleotide-GalNAc conjugates used in liver-targeted drug delivery, is a major hurdle in large-scale manufacturing. google.com The process often involves complex chromatographic techniques like HPLC, and achieving high purity with large quantities of material is difficult and time-consuming. google.com There is a clear need for more efficient and scalable synthetic and purification methods. This challenge presents an opportunity for chemical engineers and organic chemists to develop innovative, cost-effective processes, such as improved solid-phase synthesis techniques or novel purification strategies that can facilitate the transition of these advanced materials from the laboratory to clinical and commercial use. google.comgoogle.com

ChallengeOpportunity
Synthetic Scalability: Existing multi-step syntheses can be inefficient and difficult to perform on a large scale. researchgate.netDevelopment of more efficient, robust, and cost-effective synthetic routes suitable for industrial production.
Purification: Large-scale purification of complex conjugates containing the linker is difficult and often requires laborious chromatographic methods. google.comInnovation in purification technologies, such as advanced column chromatography or alternative separation techniques, to improve yield and purity in manufacturing. google.com

Improving Selectivity and Potency

The versatility of the carbamate scaffold allows for systematic modifications to enhance the selectivity and potency of lead compounds in drug discovery. While specific research on optimizing the selectivity and potency of this compound is not extensively documented in publicly available literature, general principles derived from studies on other carbamate-based inhibitors can be applied. These strategies often focus on modifying the substituents on both the nitrogen and the oxygen of the carbamate group to fine-tune interactions with the target protein.

One key approach involves the rational design of the "leaving group" of the carbamate, which can influence the carbamoylation of the target enzyme, a common mechanism of action for many carbamate inhibitors. For instance, in the development of inhibitors for enzymes like fatty acid amide hydrolase (FAAH), the potency of carbamates has been significantly enhanced by optimizing the N-alkyl group that remains bound to the active site. nih.gov This suggests that modifications to the 3-hydroxypropyl chain of this compound could potentially modulate its biological activity if it were to act as an enzyme inhibitor.

Furthermore, the incorporation of specific structural motifs can guide the carbamate to the active site of a target enzyme, thereby increasing both potency and selectivity. Studies on butyrylcholinesterase inhibitors have shown that attaching carbamates to scaffolds like tetrahydroquinazoline (B156257) can lead to highly potent and selective compounds. acs.org This "carrier" scaffold positions the carbamate moiety optimally for interaction with the active site. acs.org This principle could be applied to this compound by exploring its conjugation to larger, more complex molecules that have a known affinity for a specific biological target.

The following table summarizes general strategies for improving the selectivity and potency of carbamate-based compounds, which could be hypothetically applied to derivatives of this compound.

StrategyDescriptionPotential Application to this compound
Modification of the N-Alkyl Group Altering the substituent on the nitrogen of the carbamate to optimize interactions with the target's active site.The 3-hydroxypropyl chain could be modified, for example, by changing its length, introducing branching, or adding other functional groups to enhance binding affinity and selectivity for a specific target.
Carrier Scaffold Conjugation Attaching the carbamate to a larger molecule with known affinity for the target to guide its binding.This compound could be conjugated to a molecule that targets a specific protein, positioning the carbamate for a covalent or non-covalent interaction.
Introduction of Zwitterionic Moieties Incorporating both positive and negative charges to improve physicochemical properties like solubility and reduce aggregation.Derivatives could be synthesized to include zwitterionic features, which may be particularly beneficial if the compound is intended for use in larger bioconjugates.
Systematic Structure-Activity Relationship (SAR) Studies Synthesizing and testing a series of analogs with systematic variations to identify key structural features for activity.A library of analogs of this compound could be created by varying the benzyl group and the 3-hydroxypropyl chain to probe for and optimize biological activity against a specific target.

Navigating Regulatory Pathways for Translational Research

The journey of a chemical compound like this compound from a laboratory curiosity to a potential therapeutic agent is a long and complex process governed by stringent regulatory frameworks. While there is no specific regulatory information available for this compound itself, the general pathway for a new chemical entity (NCE) provides a roadmap for its potential translational development.

The U.S. Food and Drug Administration (FDA) is the primary regulatory body in the United States overseeing the development and approval of new drugs. For a compound like this compound, which would be considered a small molecule drug, the process would begin with extensive preclinical research. nih.gov This phase involves in vitro and in vivo studies to establish the compound's pharmacological profile and to assess its safety. doi.org

A significant hurdle for carbamate-containing compounds can be their potential for off-target effects, as the carbamate moiety is present in a wide range of biologically active molecules, including pesticides. nih.gov Therefore, thorough toxicological studies conducted under Good Laboratory Practice (GLP) regulations are crucial to demonstrate a favorable safety profile. nih.gov These studies would need to carefully evaluate potential toxicities and establish a safe starting dose for human trials.

Once sufficient preclinical data is gathered, an Investigational New Drug (IND) application is submitted to the FDA. This application includes all data from preclinical studies, as well as detailed information on the chemistry, manufacturing, and controls (CMC) of the drug substance and drug product. nih.gov The manufacturing processes must adhere to Current Good Manufacturing Practices (cGMP) to ensure the quality and consistency of the product used in clinical trials.

The clinical trial phase is typically divided into three stages:

Phase I: The primary focus is on the safety and tolerability of the new drug in a small group of healthy volunteers or patients.

Phase II: The drug is administered to a larger group of patients to evaluate its effectiveness and to further assess its safety.

Phase III: Large-scale trials are conducted to confirm the drug's effectiveness, monitor side effects, and compare it to commonly used treatments.

Throughout this process, continuous interaction with the FDA is essential. The agency provides guidance documents on various aspects of drug development, including product-specific guidances that can assist in designing studies to support an Abbreviated New Drug Application (ANDA) for generic drugs, which could be relevant for future developments after initial approval of a novel carbamate-based drug. fda.gov

For NCEs, the FDA offers a period of market exclusivity upon approval. A fixed-combination drug product containing a new active moiety may also be eligible for exclusivity, a factor that could influence the development strategy for a derivative of this compound if it were to be used in combination with other drugs. fda.gov

The regulatory landscape is continually evolving, and developers of novel therapeutics must stay abreast of changes in guidelines and expectations. Early and frequent communication with regulatory agencies is a key factor in successfully navigating the complex pathway from the research bench to the patient's bedside.

Q & A

Q. What are the standard synthetic protocols for Benzyl N-(3-hydroxypropyl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting benzyl chloroformate with 3-aminopropanol under basic conditions (e.g., aqueous NaOH or Et₃N) in anhydrous solvents like THF or dichloromethane . Optimization strategies include:
  • Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.
  • Catalyst use : Employing DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Solvent selection : THF improves solubility of intermediates, while dichloromethane enhances reaction rates.
  • Yield optimization : Yields for analogous carbamates range from 70% to 98% under optimized conditions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., carbamate NH at δ 5.2–5.5 ppm, hydroxypropyl protons at δ 3.4–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles, resolving ambiguities in stereochemistry .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade samples) .

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer : Stability is influenced by:
  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation. Room-temperature storage leads to 5–10% degradation over 6 months .
  • Light exposure : Amber glass vials mitigate photodegradation of the carbamate group.
  • Humidity control : Desiccants (e.g., silica gel) prevent moisture-induced hydrolysis .
    Regular stability testing via TLC or HPLC is recommended for long-term studies .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Tautomerism or polymorphism : Use variable-temperature NMR to detect dynamic equilibria .
  • Impurity interference : Combine preparative TLC with LC-MS to isolate and identify byproducts .
  • Crystallographic ambiguities : SHELXL refinement with TWIN/BASF commands resolves twinning in X-ray data .
    Case Study: A 2024 study resolved conflicting NOE signals in a carbamate derivative using molecular dynamics simulations to model conformational flexibility .

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Computational workflows include:
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., proteases or kinases) using crystal structures from the PDB .
  • MD simulations : GROMACS or AMBER evaluates ligand-receptor stability over 100-ns trajectories, highlighting key hydrogen bonds or hydrophobic interactions .
    Example: A 2023 study linked oxetane ring strain (in analogs) to enhanced binding affinity via π-π stacking with tyrosine residues .

Q. What are the key considerations in designing experiments to study the structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : SAR studies require:
  • Systematic substituent variation : Modify the hydroxypropyl chain length (e.g., C3 vs. C4) or introduce electron-withdrawing groups (e.g., –NO₂) to probe electronic effects .
  • Biological assays : Standardize enzyme inhibition (IC₅₀) or cytotoxicity (MTT assay) protocols across analogs .
  • Data normalization : Use Lipinski’s Rule of Five to filter analogs with poor pharmacokinetic profiles .
    Example: A 2025 SAR study on oxetane-containing carbamates correlated ethyl substitution (vs. methyl) with 3-fold higher anti-inflammatory activity .

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Benzyl N-(3-hydroxypropyl)carbamate

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